molecular formula C19H24ClN3O4 B4310271 ETHYL 2-(4-{[2-(4-CHLORO-2-METHYLPHENOXY)PROPANOYL]AMINO}-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETATE

ETHYL 2-(4-{[2-(4-CHLORO-2-METHYLPHENOXY)PROPANOYL]AMINO}-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETATE

Cat. No.: B4310271
M. Wt: 393.9 g/mol
InChI Key: DPUJOESNIUONHM-UHFFFAOYSA-N
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Description

Ethyl (4-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate is an organic compound with a complex structure that includes a pyrazole ring, a chlorinated phenoxy group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(4-{[2-(4-CHLORO-2-METHYLPHENOXY)PROPANOYL]AMINO}-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETATE typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable diketone under acidic or basic conditions.

    Introduction of the chlorinated phenoxy group: This step involves the reaction of the pyrazole derivative with 4-chloro-2-methylphenol in the presence of a base such as potassium carbonate.

    Esterification: The final step involves the esterification of the resulting compound with ethyl acetate in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenoxy group using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Ethyl (4-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds for pharmaceuticals.

    Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 2-(4-{[2-(4-CHLORO-2-METHYLPHENOXY)PROPANOYL]AMINO}-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-((2-(4-chloro-2-methylphenoxy)propanoyl)amino)benzoate
  • Ethyl 2-(4-chloro-2-methylphenoxy)acetate

Uniqueness

Ethyl (4-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 2-[4-[2-(4-chloro-2-methylphenoxy)propanoylamino]-3,5-dimethylpyrazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN3O4/c1-6-26-17(24)10-23-13(4)18(12(3)22-23)21-19(25)14(5)27-16-8-7-15(20)9-11(16)2/h7-9,14H,6,10H2,1-5H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPUJOESNIUONHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=C(C(=N1)C)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-(4-{[2-(4-CHLORO-2-METHYLPHENOXY)PROPANOYL]AMINO}-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-(4-{[2-(4-CHLORO-2-METHYLPHENOXY)PROPANOYL]AMINO}-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETATE
Reactant of Route 3
Reactant of Route 3
ETHYL 2-(4-{[2-(4-CHLORO-2-METHYLPHENOXY)PROPANOYL]AMINO}-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETATE
Reactant of Route 4
Reactant of Route 4
ETHYL 2-(4-{[2-(4-CHLORO-2-METHYLPHENOXY)PROPANOYL]AMINO}-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETATE
Reactant of Route 5
Reactant of Route 5
ETHYL 2-(4-{[2-(4-CHLORO-2-METHYLPHENOXY)PROPANOYL]AMINO}-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETATE
Reactant of Route 6
Reactant of Route 6
ETHYL 2-(4-{[2-(4-CHLORO-2-METHYLPHENOXY)PROPANOYL]AMINO}-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETATE

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